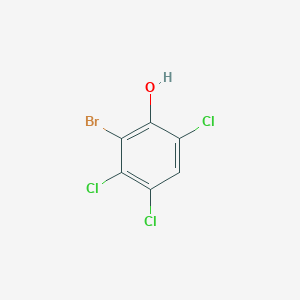
1-Bromo-4-fluoro-2-iodobenzene
Overview
Description
“1-Bromo-4-fluoro-2-iodobenzene” is a mixed aryl halide with the empirical formula C6H3BrFI . It has a molecular weight of 300.89 . It appears as a pale brown crystalline low melting solid .
Synthesis Analysis
The synthesis of “1-Bromo-4-fluoro-2-iodobenzene” involves a series of reactions. The process starts with sodium nitrite reacting with 5-bromo-2-fluoroaniline in the presence of water, ice, and concentrated sulphuric acid. The resultant solution, containing 5-bromo-2-fluorobenzenediazonium sulphate, is then added to a solution of potassium iodide. The reaction mixture is allowed to warm to the ambient temperature and then extracted with diethyl ether. The residual oil is purified by flash column chromatography to give “1-Bromo-4-fluoro-2-iodobenzene” as a colourless oil.Molecular Structure Analysis
The molecular structure of “1-Bromo-4-fluoro-2-iodobenzene” is represented by the SMILES stringFc1ccc(Br)c(I)c1 . This indicates that the bromine, fluorine, and iodine atoms are attached to the benzene ring at positions 1, 4, and 2 respectively . Chemical Reactions Analysis
Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling. Therefore, the iodine end of “1-Bromo-4-fluoro-2-iodobenzene” can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis
“1-Bromo-4-fluoro-2-iodobenzene” has a refractive index of 1.6285-1.6325 at 20°C . It has a density of 2.300 g/mL at 25°C . It has a melting point of 34-38°C and a boiling point of 80°C at 2.5mm . It is a clear liquid with a color ranging from clear to pale yellow .Scientific Research Applications
Organic Synthesis
1-Bromo-4-fluoro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique combination of halogens makes it a valuable reagent for various substitution reactions, where it can undergo palladium-catalyzed coupling reactions to form carbon-carbon and carbon-nitrogen bonds .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize molecules with potential pharmacological activities. Its reactivity allows for the introduction of fluorine atoms into bioactive compounds, which can significantly alter their biological properties, such as metabolic stability and membrane permeability .
Material Science
The presence of multiple halogens in 1-Bromo-4-fluoro-2-iodobenzene makes it suitable for the development of advanced materials. It can be used to create polymers and organic frameworks with specific electronic and optical properties, which are essential in the field of electronics and photonics .
Nuclear Medicine
This compound finds applications in nuclear medicine as well. It can be used as a precursor for the synthesis of radio-labelled compounds, particularly those involving fluorine-18, a positron-emitting isotope used in positron emission tomography (PET) imaging .
Analytical Chemistry
In analytical chemistry, 1-Bromo-4-fluoro-2-iodobenzene can be utilized as a standard or reference compound in various analytical methods, including gas chromatography and mass spectrometry, to identify and quantify other substances .
Agrochemical Research
The bromine and iodine atoms present in 1-Bromo-4-fluoro-2-iodobenzene make it a precursor for the synthesis of agrochemicals. These halogen atoms can be replaced with other functional groups to create compounds with herbicidal or pesticidal activities .
Fluorination Chemistry
It is also used extensively in fluorination chemistry to introduce fluorine atoms into organic molecules. Fluorine is known for its ability to enhance the chemical and thermal stability of compounds, making them more resistant to degradation .
Environmental Studies
Lastly, 1-Bromo-4-fluoro-2-iodobenzene can be used in environmental studies to understand the fate and transport of halogenated compounds in the environment. Its degradation products can be monitored to assess their impact on ecosystems and human health .
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-4-fluoro-2-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It can participate in various types of reactions, including substitution and coupling reactions .
Mode of Action
The compound interacts with its targets through its halogen atoms. The bromine, fluorine, and iodine atoms on the benzene ring can be replaced by other groups in a substitution reaction, or they can form bonds with other molecules in a coupling reaction . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a synthetic reagent, 1-Bromo-4-fluoro-2-iodobenzene is primarily used in chemical reactions rather than biological pathways. It can be used to synthesize more complex molecules that do participate in biochemical pathways .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely to be poorly absorbed and slowly metabolized .
Result of Action
The primary result of the action of 1-Bromo-4-fluoro-2-iodobenzene is the formation of new chemical bonds and the synthesis of new compounds . The exact products depend on the reaction conditions and the other reactants present.
properties
IUPAC Name |
1-bromo-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBSSUCEUMLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942423 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-2-iodobenzene | |
CAS RN |
202865-72-3 | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)


![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)